molecular formula C16H19F2N3O6S B1243591 Pyrimisulfan CAS No. 221205-90-9

Pyrimisulfan

Cat. No.: B1243591
CAS No.: 221205-90-9
M. Wt: 419.4 g/mol
InChI Key: NTBVTCXMRYKRTB-UHFFFAOYSA-N
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Description

Pyrimisulfan is a novel sulfonanilide herbicide that has gained attention for its high herbicidal activity against a wide range of weeds. It is particularly effective in controlling troublesome weeds in paddy fields and turf. This compound belongs to the chemical class of pyrimidinyl(thio)benzoates and functions as an acetolactate synthase (ALS) inhibitor. This mode of action disrupts the biosynthesis of essential amino acids in plants, leading to their death .

Mechanism of Action

Target of Action

Pyrimisulfan is a selective, systemic herbicide that primarily targets the enzyme Acetolactate Synthase (ALS) . ALS is a key enzyme responsible for the biosynthesis of three essential amino acids required for normal plant growth and development .

Mode of Action

As an ALS inhibitor, this compound interacts with its target by blocking the activity of ALS . This inhibition prevents the synthesis of the essential amino acids, thereby disrupting normal plant growth and development . It is used for both pre- and post-emergence weed control .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of essential amino acids . By inhibiting ALS, this compound disrupts the production of these amino acids, leading to a halt in plant growth and development . The downstream effects include the disruption of protein synthesis and other biological processes dependent on these amino acids.

Result of Action

The molecular and cellular effects of this compound’s action result in the control of various weeds . By inhibiting the ALS enzyme, this compound disrupts essential biological processes in the weeds, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used for weed control in a variety of sites, including residential sites, ornamental turf sites, institutional sites, and non-crop-land sites . The specific environmental conditions at these sites, such as soil type, temperature, and moisture levels, could potentially impact the effectiveness of this compound. The compound has been developed with a formulation technology to maximize its herbicidal activity under versatile environmental conditions .

Biochemical Analysis

Biochemical Properties

Pyrimisulfan plays a crucial role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is responsible for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts the production of these essential amino acids, leading to the cessation of protein synthesis and plant growth . This compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing its normal reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it inhibits cell division and growth by disrupting the synthesis of essential amino acids. This inhibition leads to the accumulation of toxic intermediates, causing cellular damage and ultimately plant death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal functioning of ALS .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase (ALS). This binding inhibits the enzyme’s activity, preventing the conversion of pyruvate to acetolactate, a key step in the biosynthesis of branched-chain amino acids . The inhibition of ALS leads to the accumulation of pyruvate and other toxic intermediates, disrupting cellular metabolism and causing plant death . This compound’s binding interactions with ALS are highly specific, making it an effective herbicide for controlling a wide range of weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade into various metabolites, such as M1, M15, and Imino M18 . These metabolites can also inhibit ALS, contributing to the herbicidal activity of this compound. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of ALS and disruption of amino acid biosynthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal toxic effects, but at higher doses, it can cause adverse effects such as neurotoxicity . Studies have shown that there is a threshold dose above which this compound’s toxic effects become significant . These effects include inhibition of ALS in non-target organisms, leading to disruptions in amino acid metabolism and cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an ALS inhibitor. The compound is metabolized into various degradation products, including M1, M2, M5, M8, and Imino M18 . These metabolites can also inhibit ALS, contributing to the overall herbicidal activity of this compound. The metabolic pathways of this compound involve its conversion into these metabolites through processes such as hydroxylation and demethylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed by plant roots and leaves, and then translocated to other parts of the plant . Within the plant, this compound can interact with transporters and binding proteins that facilitate its movement and accumulation in target tissues . This distribution is crucial for the herbicidal activity of this compound, as it ensures that the compound reaches the sites of ALS activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where acetolactate synthase (ALS) is located . This compound’s activity is dependent on its ability to reach and inhibit ALS within these organelles. The compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments . This localization is essential for the effective inhibition of ALS and the subsequent disruption of amino acid biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimisulfan involves several key steps. The process begins with the reaction of o-nitrophenyl-acetonitrile with 4,6-dimethoxy-2-methylsulfonylpyrimidine to form an intermediate. This intermediate is then subjected to further chemical transformations to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using controlled-release formulations. These formulations ensure the gradual release of the active ingredient, enhancing its efficacy and reducing the frequency of application. The production process involves the preparation of wettable powders and granules containing this compound .

Chemical Reactions Analysis

Types of Reactions: Pyrimisulfan undergoes various chemical reactions, including hydrolysis and degradation. It is stable under normal environmental conditions but can degrade under extreme conditions.

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by acidic or basic conditions. The degradation products include M-1, M-2, M-5, M-8, M-18, and Imino-M-18 .

Major Products Formed: The major degradation products of this compound are M-1, M-2, M-5, M-8, M-18, and Imino-M-18. These products are formed through hydrolysis and other degradation pathways .

Scientific Research Applications

Pyrimisulfan has a wide range of applications in scientific research, particularly in the fields of agriculture and environmental science. It is used as a herbicide to control weeds in paddy fields and turf. Its high efficacy and low toxicity make it an ideal candidate for sustainable agriculture practices .

In addition to its agricultural applications, this compound is also studied for its environmental impact. Research has shown that it has a favorable ecotoxicological profile, with minimal adverse effects on non-target organisms .

Comparison with Similar Compounds

  • Sulfonylurea herbicides
  • Imidazolinone herbicides
  • Triazolopyrimidine herbicides

Comparison: Pyrimisulfan is unique among herbicides due to its high efficacy against a broad spectrum of weeds, including those resistant to other herbicides. Unlike sulfonylurea herbicides, which often require multiple active ingredients for effective weed control, this compound can achieve similar results as a single active ingredient . Additionally, its controlled-release formulation ensures prolonged activity and reduces the need for frequent applications .

Properties

IUPAC Name

N-[2-[(4,6-dimethoxypyrimidin-2-yl)-hydroxymethyl]-6-(methoxymethyl)phenyl]-1,1-difluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O6S/c1-25-8-9-5-4-6-10(13(9)21-28(23,24)16(17)18)14(22)15-19-11(26-2)7-12(20-15)27-3/h4-7,14,16,21-22H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVTCXMRYKRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC=C1)C(C2=NC(=CC(=N2)OC)OC)O)NS(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058021
Record name Pyrimisulfan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221205-90-9
Record name Pyrimisulfan [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221205909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimisulfan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimisulfan
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Record name PYRIMISULFAN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Pyrimisulfan?

A1: this compound operates as an acetolactate synthase (ALS) inhibitor. [, , , , ] It disrupts the activity of the ALS enzyme, which is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine in target plants. This inhibition ultimately leads to the cessation of plant growth and subsequent death.

Q2: How does this compound's solubility impact its application in paddy fields?

A3: this compound exhibits a relatively high water solubility and low soil adsorption compared to other rice herbicides. [] This characteristic can lead to inconsistent efficacy under flooded conditions. To address this, a controlled-release formulation ("Best Partner TM") was developed utilizing a specific formulation technology to stabilize this compound's herbicidal activity in fluctuating environmental conditions. []

Q3: What is the significance of the controlled-release formulation of this compound for rice cultivation?

A4: The controlled-release formulation of this compound, particularly the "this compound-1 kg granule" containing 6.7 g a.i., offers several benefits for rice cultivation. [] This formulation allows for a single, pre-emergence application, effectively controlling problematic weeds while minimizing the need for multiple herbicide applications.

Q4: What are the advantages of using this compound in combination with other herbicides?

A5: Combining this compound with other herbicides, such as Penoxsulam, can result in synergistic effects, enhancing weed control. [, , ] For instance, this compound + Penoxsulam effectively controls large crabgrass in Zoysiagrass and buffalograss without causing harm to the turfgrass. [] Furthermore, this combination does not negatively impact tested ornamental species. []

Q5: What analytical techniques are commonly employed for the detection and quantification of this compound residues in agricultural products?

A6: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) is a highly sensitive and reliable analytical method used to determine this compound residues in various agricultural products. [, ] This method has been validated according to Codex guidelines, exhibiting satisfactory accuracy, precision, and a limit of quantification of 0.005 mg/kg. [, ]

Q6: What are the primary findings regarding the toxicological profile of this compound?

A7: Toxicological studies indicate that this compound exhibits low acute oral toxicity and does not cause dermal or ocular irritation or skin sensitization. [, ] While some hematological and liver changes were observed in subchronic and chronic toxicity studies, these effects were not found to be significant enough to alter the overall safety profile. [, ] Additionally, studies on two-generation reproduction toxicity, genotoxicity, carcinogenicity, and prenatal developmental toxicity did not reveal any significant adverse effects. [, ]

Q7: What is the established Acceptable Daily Intake (ADI) for this compound?

A8: Based on a 90-day repeated dose oral toxicity study in dogs, the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 10 mg/kg bw/day. [, ] Applying an uncertainty factor of 100, the acceptable daily intake (ADI) for this compound is set at 0.1 mg/kg bw/day. [, ]

Q8: What is the significance of the molecular structure of this compound in relation to its herbicidal activity?

A9: this compound belongs to the sulfonanilide class of herbicides. [, ] Its specific structure, featuring a pyrimidinyl-containing group at the 2′-position, is crucial for its ability to inhibit ALS. [] Modifications to this structure can significantly influence its herbicidal activity, potency, and selectivity. []

Q9: What are some of the ongoing research areas focusing on this compound?

A9: Current research on this compound continues to explore areas such as:

  • Understanding resistance mechanisms in weeds: This includes identifying the specific mutations responsible for resistance and developing strategies to overcome them. [, ]
  • Optimizing formulation strategies: Researchers are continually working to develop novel formulations that enhance this compound's stability, solubility, and bioavailability, improving its efficacy and minimizing environmental impact. [, ]
  • Evaluating the long-term environmental fate and ecological effects: This is crucial for assessing the potential risks associated with this compound use and developing sustainable management practices. [, ]

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